3-Methylvaleric acid

説明

Historical Perspectives and Early Research on Branched-Chain Fatty Acids

The study of branched-chain fatty acids (BCFAs) has historical roots in microbiology. Early research identified BCFAs, such as iso- and anteiso-fatty acids, as common components of Gram-positive bacterial membranes. frontiersin.org These fatty acids are crucial for bacteria to adapt to their environment. frontiersin.org The biosynthetic pathways of BCFAs were extensively studied in bacteria like Bacillus subtilis, revealing that their synthesis is closely linked to the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. frontiersin.orgscielo.org.mx These amino acids serve as precursors for the branched-chain acyl-CoAs that are necessary for BCFA synthesis. frontiersin.org While BCFAs were historically considered minor components in mammals, they are now recognized as being present in human tissues and fluids, with research exploring their metabolic roles. mdpi.comrsc.org

Nomenclature and Chemical Structure Elucidation in Research

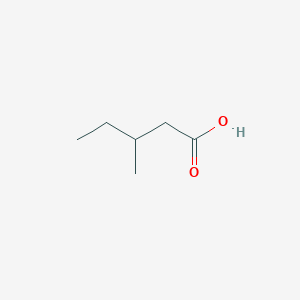

In academic and chemical literature, 3-methylvaleric acid is systematically known as 3-methylpentanoic acid. ebi.ac.uk It belongs to the class of organic compounds called methyl-branched fatty acids. hmdb.cacontaminantdb.ca The structure consists of a five-carbon pentanoic acid chain with a methyl group (CH₃) attached to the third carbon atom. contaminantdb.ca Its chemical formula is C₆H₁₂O₂, and its linear formula is CH₃CH₂CH(CH₃)CH₂CO₂H. The compound is a colorless liquid at room temperature. bocsci.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3-Methylpentanoic acid |

| Synonyms | (+/-)-3-Methylvaleric acid, 3-Methyl-N-valeric acid, sec-Butylacetic acid |

| CAS Number | 105-43-1 |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| Boiling Point | 196-198 °C |

| Density | 0.93 g/mL at 25 °C |

| Refractive Index | n20/D 1.416 |

Data sourced from Sigma-Aldrich.

Isomeric Forms and Stereochemistry of this compound and its Derivatives in Biological Systems

The presence of a chiral center at the third carbon atom of this compound gives rise to stereoisomerism. This means the compound can exist as two distinct enantiomers: (S)-3-methylvaleric acid and (R)-3-methylvaleric acid. The specific spatial arrangement of the atoms around this chiral center is a critical factor in the molecule's interaction with other chiral molecules in biological systems, such as enzymes and receptors.

The stereochemistry of molecules often dictates their biological function. Research on derivatives of this compound has demonstrated the significance of its isomeric forms. For instance, a study on the glutathione conjugation of the four stereoisomers of 2-bromo-3-methylvaleric acid in rat liver cytosol showed significant differences in reaction rates. The study found that the formation of glutathione conjugates occurred in a ratio of 28:7:1:0 for the 2S,3S-, 2S,3R-, 2R,3R-, and 2R,3S-BMV isomers, respectively. bocsci.com This highlights how stereoisomeric differences, originating from the chiral centers, can dramatically influence biochemical activity and metabolic pathways. bocsci.com

Overview of the Significance of this compound in Biological and Chemical Sciences

In the biological sciences, this compound is recognized as a metabolite in various organisms. It can be utilized by certain bacteria, such as Pseudomonas citronellolis, as a sole source of carbon for growth. medchemexpress.com In the realm of natural products, it has been identified as a key aroma compound in some species of mushrooms, like Boletus rubellus, contributing significantly to their scent profile. ebi.ac.uk It is also a notable component in the flower concretes of certain Nicotiana species, indicating its potential use in the fragrance industry. ebi.ac.uk

In the chemical sciences, this compound serves as a valuable building block. It is used as a fragrance ingredient, often described as having a cheese-like or herbaceous odor. bocsci.comthegoodscentscompany.com Furthermore, derivatives of this compound have been synthesized and evaluated for potential pharmacological activities, including anticonvulsant properties. medchemexpress.com

特性

IUPAC Name |

3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIDLTISMCAULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861716 | |

| Record name | Pentanoic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

sour, herbaceous, slightly green odour | |

| Record name | 3-Methylpentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/422/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

196.00 to 198.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylpentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033774 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.925-0.931 (20°/20°) | |

| Record name | 3-Methylpentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/422/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

105-43-1 | |

| Record name | 3-Methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FS4Y39LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylpentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033774 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 3-methylvaleric Acid

Mammalian Metabolic Pathways Involving 3-Methylvaleric Acid

This compound is a branched-chain fatty acid that serves as a metabolite in various mammalian pathways. It is primarily recognized for its role in the breakdown of essential amino acids and its connections to fatty acid and lipid metabolism.

The catabolism of branched-chain amino acids (BCAAs)—isoleucine, leucine, and valine—is a critical metabolic process. This compound is specifically an intermediate in the breakdown of isoleucine. researchgate.netnih.gov The initial steps of catabolism are shared among all three BCAAs, involving transamination and oxidative decarboxylation. nih.gov

The breakdown of isoleucine begins with its transamination to its corresponding α-keto acid, 3-methyl-2-oxovaleric acid, also known as α-keto-β-methylvaleric acid (KMVA). nih.govahajournals.org This reaction is a reversible process. nih.gov Subsequently, KMVA undergoes irreversible oxidative decarboxylation, a key step in BCAA catabolism, which can lead to the formation of intermediates that are further processed. nih.govwikipedia.org In some metabolic routes, KMVA can be reduced to 2-hydroxy-3-methylvaleric acid. healthmatters.iofoodb.ca In other pathways, the oxidative decarboxylation of KMVA leads to the formation of 2-methylbutyryl-CoA. researchgate.netresearchgate.net

Two primary enzymes are crucial for the initial stages of BCAA catabolism. nih.gov

Branched-Chain Aminotransferase (BCAT): This enzyme, which requires vitamin B6 as a cofactor, catalyzes the reversible transamination of isoleucine, leucine, and valine into their respective branched-chain α-keto acids (BCKAs). nih.govahajournals.orgmdpi.com Specifically, it converts isoleucine to KMVA. nih.gov

Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC): This multi-subunit enzyme complex, located in the inner mitochondrial membrane, is responsible for the irreversible oxidative decarboxylation of the BCKAs. wikipedia.orghealthmatters.io It converts KMVA, α-ketoisocaproate (from leucine), and α-ketoisovalerate (from valine) into their respective acyl-CoA derivatives. wikipedia.org A deficiency in the BCKDC complex leads to the accumulation of BCAAs and their keto-acid byproducts, resulting in a metabolic disorder known as Maple Syrup Urine Disease (MSUD). healthmatters.iorupahealth.com

The following table summarizes the key enzymes and their roles in the initial steps of BCAA catabolism.

| Enzyme | Abbreviation | Function | Substrate (from Isoleucine) | Product |

| Branched-Chain Aminotransferase | BCAT | Reversible transamination of BCAAs | Isoleucine | 3-Methyl-2-oxovaleric acid (KMVA) |

| Branched-Chain Alpha-Keto Acid Dehydrogenase Complex | BCKDC | Irreversible oxidative decarboxylation of BCKAs | 3-Methyl-2-oxovaleric acid (KMVA) | 2-Methylbutyryl-CoA |

This compound is involved in fatty acid metabolism. proteincentre.com The catabolism of isoleucine ultimately yields acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle for energy production. researchgate.netwikipedia.org The breakdown of 2-methylbutyryl-CoA, derived from KMVA, proceeds through a pathway similar to β-oxidation. researchgate.net Some studies have noted the presence of this compound in contexts of aerobic degradation of volatile fatty acids. researchgate.net

2-Hydroxy-3-methylvaleric acid (HMVA) is an organic acid produced from the metabolism of L-isoleucine. healthmatters.iofoodb.ca It is formed through the reduction of KMVA, a reaction that may be catalyzed by lactate dehydrogenase. healthmatters.io Like KMVA, elevated levels of HMVA are found in individuals with Maple Syrup Urine Disease (MSUD). healthmatters.iozfin.org HMVA has four stereoisomers, and their presence can be detected in blood and urine. Research has shown that supplementation with 2-hydroxy-3-methylvaleric acid can lead to an increased production of 2-methylbutyric acid. pnas.org

The catabolism of branched-chain amino acids has links to lipid synthesis. Acetyl-CoA, a product of isoleucine and leucine breakdown, can be used for the synthesis of fatty acids and cholesterol. nih.govwikipedia.org Specifically, a derivative of leucine catabolism, 3-hydroxy-3-methylglutaryl-CoA, is a known substrate for cholesterol synthesis. nih.gov While a direct, prominent role for this compound itself in cholesterol synthesis is not as clearly defined as that of other BCAA metabolites, its precursor, 2-methylbutyryl-CoA, can serve as a primer for the synthesis of branched-chain fatty acids. researchgate.net These branched-chain fatty acids are important components of cell membranes. researchgate.net

Formation from 3-Methyl-2-oxovaleric Acid (KMVA)

Relationship to 2-Hydroxy-3-methylvaleric Acid and its Metabolism

Microbial Biosynthesis and Catabolism of this compound

This compound is a branched-chain fatty acid that plays a role in the metabolic processes of various microorganisms. Its biosynthesis and catabolism are integral to microbial carbon utilization and the production of various metabolites.

Certain bacteria have demonstrated the ability to utilize this compound as their exclusive source of carbon for growth. A notable example is Pseudomonas citronellolis, a Gram-negative bacillus originally isolated from forest soil. medchemexpress.commedchemexpress.comwikipedia.org This bacterium can assimilate this compound, a feat not common among many bacteria that can readily use its straight-chain counterpart, n-valeric acid. researchgate.net The metabolism of this compound in P. citronellolis proceeds through a β-methyl activation sequence that involves the fixation of carbon dioxide. researchgate.net This metabolic capability highlights the diverse strategies employed by microorganisms to degrade branched-chain alkanoic acids. medchemexpress.com

Strains of Pseudomonas have been screened for their ability to degrade synthetic saturated branched-chain fatty acids. researchgate.net For instance, Pseudomonas resinovorans has shown high efficiency in utilizing these compounds. researchgate.net

The human gut microbiome is a complex ecosystem where bacteria produce a wide array of metabolites, including branched-chain fatty acids (BCFAs). acs.org These BSCFAs are produced in the large intestine through the fermentation of branched-chain amino acids. acs.org While less abundant than short-chain fatty acids like butyrate and propionate, BSCFAs are important to host metabolism. acs.org

Specific families of gut bacteria, such as Lactobacillaceae and Lachnospiraceae, are significant producers of branched-chain hydroxy acids (BCHAs), which are derivatives of branched-chain amino acids. nih.gov For example, 2-hydroxy-3-methylvaleric acid is derived from isoleucine. nih.gov The production of these compounds can vary significantly between different bacterial families. nih.gov Studies have also shown a correlation between the abundance of certain gut bacteria like Oscillospira and the levels of metabolites such as 2-hydroxy-3-methylvaleric acid. nih.gov

The microbial conversion of compounds related to this compound involves specific enzymatic pathways. The breakdown of branched-chain amino acids like isoleucine is a key source of these molecules. In bacteria, as in humans, the initial step in the catabolism of isoleucine is its conversion to its α-keto acid analogue, 3-methyl-2-oxovaleric acid. rupahealth.comumaryland.eduecmdb.ca This reaction is catalyzed by the enzyme branched-chain aminotransferase. rupahealth.comumaryland.edu

Subsequently, the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) acts on 3-methyl-2-oxovaleric acid to further break it down. rupahealth.comgoogle.com In the bacterium Herpetosiphon aurantiacus, a non-canonical nonribosomal peptide synthetase called AulA has been shown to activate 3-methyl-2-oxovaleric acid during the biosynthesis of auriculamide. beilstein-journals.org

In Pseudomonas citronellolis, the metabolism of this compound itself involves a distinct strategy that includes a β-methyl activation sequence requiring CO2 fixation, distinguishing it from the typical β-oxidation pathway. researchgate.net

Production by Gut Microbiota and Lactic Acid Bacteria

Plant Metabolism and Occurrence of this compound

This compound is recognized as a natural product and metabolite in the plant kingdom, contributing to the chemical profile of various species. vulcanchem.comnih.govchemicalbook.com

This compound has been identified as a constituent in several plant species. It is notably found in the essential oil of Valerian (Valeriana officinalis) roots. vulcanchem.comnih.govkirj.ee The composition of valerian essential oil can be complex, with this compound being one of many identified compounds. kirj.eemdpi.comzsmu.edu.ua Its presence has been reported in various studies analyzing the chemical makeup of V. officinalis from different geographical locations. mdpi.comresearchgate.nettandfonline.com

The compound is also present in Rose geranium (Pelargonium graveolens). vulcanchem.comnih.govplantaedb.com Analysis of the acidic fraction of geranium oil has confirmed the presence of 3-methylpentanoic acid (an alternative name for this compound). wikidata.org

Table 1: Presence of this compound in Plant Species

| Plant Species | Part(s) Where Found |

|---|---|

| Valeriana officinalis (Valerian) | Roots, Essential Oil |

Beyond its role as a flavor and fragrance component, this compound can also be involved in plant-insect interactions. For example, it has been identified as one of the carboxylic acids in the feces of conspecific caterpillars that deters the hawkmoth Manduca sexta from laying eggs on a plant. ebi.ac.uk This suggests a role in chemical ecology, helping the plant to manage herbivore load. ebi.ac.uk

Biosynthetic Routes in Plants (e.g., α-ketoacid elongation pathway, fatty acid synthase-mediated elongation)

In plants, especially within the Solanaceae family, the biosynthesis of branched-chain fatty acids like this compound is primarily accomplished through two main elongation pathways: the α-ketoacid elongation (αKAE) pathway and the fatty acid synthase (FAS)-mediated elongation pathway. researchgate.net These pathways utilize precursors derived from branched-chain amino acid metabolism. researchgate.netnih.gov

The α-ketoacid elongation (αKAE) pathway involves a one-carbon increment per cycle. researchgate.net This route is a key part of various biosynthetic processes, including the formation of sugar-ester acyl acids in the trichomes of tobacco and petunia species. researchgate.netuky.edu The pathway starts with an α-keto acid, such as 2-oxo-3-methylvaleric acid (the α-keto acid analogue of isoleucine), which is then elongated. umaryland.edunih.govresearchgate.net For instance, 2-oxo-3-methylvaleric acid can be elongated to 2-oxo-4-methylhexanoic acid, which upon oxidative decarboxylation yields 3-methylvaleryl-CoA. researchgate.net The enzymes involved are related to those in leucine biosynthesis, such as isopropylmalate synthase (IPMS). uky.edunih.gov

The fatty acid synthase (FAS)-mediated elongation pathway , in contrast, adds two carbons from an acetyl-acyl carrier protein in each cycle. researchgate.net While FAS is well-known for producing long, straight-chain fatty acids, it also participates in the elongation of branched-chain acyl-CoAs in certain plants. researchgate.netmdpi.com For example, in the synthesis of 4-methyl-1-hexanol in Nicotiana sylvestris, 2-methylbutyryl CoA is elongated by a single acetate molecule via FAS. nih.gov The choice between the αKAE and FAS pathways for branched-chain fatty acid synthesis appears to vary among different species within the Solanaceae family. researchgate.net

| Pathway | Carbon Addition per Cycle | Key Precursor Example | Plant Family/Species Example | Reference |

|---|---|---|---|---|

| α-Ketoacid Elongation (αKAE) | One carbon | 2-oxo-3-methylvaleric acid | Nicotiana species, Petunia | researchgate.netuky.eduresearchgate.net |

| Fatty Acid Synthase (FAS)-mediated Elongation | Two carbons | 2-methylbutyryl CoA | Solanum pennellii, Datura metel | researchgate.netnih.gov |

Synthetic Routes and Chemical Transformations for Research Purposes

For research and analytical applications, this compound can be synthesized through various laboratory methods and chemically modified to facilitate its study.

A common laboratory method for preparing this compound involves the saponification and subsequent decarboxylation of a substituted malonic ester. chembk.comchemicalbook.comorgsyn.org A well-documented procedure starts with ethyl sec-butylmalonate . orgsyn.org

The synthesis proceeds in two main stages:

Saponification: Ethyl sec-butylmalonate is treated with a hot aqueous solution of potassium hydroxide. orgsyn.org This reaction hydrolyzes the ester groups, and the subsequent removal of the formed ethanol is crucial to prevent the formation of byproducts like ethyl 3-methylpentanoate. orgsyn.org

Acidification and Decarboxylation: The resulting solution is cooled and then acidified with concentrated sulfuric acid. orgsyn.org Heating this acidic mixture causes the sec-butylmalonic acid intermediate to decarboxylate, yielding 3-methylpentanoic acid. orgsyn.org The final product is then isolated and purified by distillation. orgsyn.org

This method can produce this compound with yields reported between 62% and 65%. chembk.comorgsyn.org

| Step | Reagents | Process | Key Intermediate | Reference |

|---|---|---|---|---|

| 1. Saponification | Ethyl sec-butylmalonate, Potassium hydroxide (KOH), Water | Refluxing the mixture to hydrolyze the ester. | Potassium sec-butylmalonate | orgsyn.org |

| 2. Acidification & Decarboxylation | Concentrated sulfuric acid (H₂SO₄) | Heating the acidified solution to remove a carboxyl group as CO₂. | sec-Butylmalonic acid | orgsyn.org |

This compound possesses a chiral center at the C3 position, meaning it can exist as two enantiomers, (R)-3-methylvaleric acid and (S)-3-methylvaleric acid. The synthesis of a specific enantiomer requires chiral synthesis or enantioselective catalysis. Asymmetric catalysis, for instance using chiral palladium complexes, is a strategy employed to achieve enantioselectivity. The development of enantioselective C-H bond oxidation using chiral manganese catalysts also represents a powerful, though challenging, method for creating chiral centers in such molecules. nih.govacs.org The synthesis of specific stereoisomers is important as biological systems often show high stereoselectivity. For example, the glutathione conjugation of the four stereoisomers of 2-bromo-3-methylvaleric acid in rats occurs at vastly different rates. bocsci.com

For analytical purposes, particularly in complex biological samples, this compound and other short-chain fatty acids are often chemically modified, or derivatized, before analysis by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). oup.comsemanticscholar.orgoup.com

Common derivatization strategies include:

Esterification: Converting the carboxylic acid to its corresponding methyl ester is a frequent approach. oup.comoup.com This can be achieved by treatment with reagents like methanolic hydrochloric acid. oup.comoup.com The resulting methyl esters are more volatile and less polar, making them more suitable for GC-MS analysis. oup.com

Amidation: Reaction with reagents such as 4-acetamido-7-mercapto-2,1,3-benzoxadiazole can be used to derivatize short-chain fatty acids for LC-MS/MS analysis. semanticscholar.org This process increases the hydrophobicity and allows for specific detection. semanticscholar.org

These derivatization techniques enhance the sensitivity and selectivity of analytical methods, allowing for accurate quantification of this compound in various research contexts. medchemexpress.comtandfonline.com

Biological and Clinical Significance of 3-methylvaleric Acid

Role as a Biomarker in Metabolic Disorders

The measurement of 3-methylvaleric acid in bodily fluids such as blood and urine serves as an important diagnostic and monitoring tool for several metabolic disorders. rupahealth.com Elevated levels of this organic acid are indicative of disruptions in the normal breakdown pathways of BCAAs. ontosight.airupahealth.com

Association with Maple Syrup Urine Disease (MSUD)

Chronically high levels of this compound are a hallmark of Maple Syrup Urine Disease (MSUD), a rare, inherited metabolic disorder. hmdb.ca This condition gets its name from the characteristic sweet odor of the urine in affected infants. wikipedia.org MSUD is characterized by the body's inability to properly metabolize the three branched-chain amino acids: leucine, isoleucine, and valine. wikipedia.org

The root cause of MSUD is a deficiency in the activity of the branched-chain alpha-keto acid dehydrogenase (BCKAD) complex. wikipedia.orgnih.gov This multi-enzyme complex is responsible for the oxidative decarboxylation of the alpha-keto acids derived from leucine, isoleucine, and valine. wordpress.com A defect in any of the subunits of the BCKAD complex leads to the accumulation of BCAAs and their corresponding branched-chain alpha-keto acids (BCKAs), including this compound from isoleucine, in the blood, urine, and other tissues. hmdb.cawikipedia.org The BCKAD complex is composed of four subunits: E1α, E1β, E2, and E3. wikipedia.org

The accumulation of this compound and other BCKAs in MSUD has significant toxic effects. This compound is considered a neurotoxin, an acidogen, and a metabotoxin. hmdb.ca As a neurotoxin, it can cause damage to nerve cells and tissues. hmdb.ca The buildup of BCKAs in the brain can increase 10- to 20-fold in MSUD, leading to a depletion of glutamate and a subsequent reduction in brain glutamine, aspartate, and alanine concentrations. healthmatters.io This compromises energy metabolism and protein synthesis in the brain. healthmatters.io The neurotoxic effects are believed to be a major contributor to the neurological damage seen in MSUD, including cerebral edema, coma, and both acute and chronic neurological impairments. researchgate.netresearchgate.net

As an acidogen, this compound is an acidic compound that can induce acidosis, a condition where the body's pH falls below normal levels, adversely affecting multiple organ systems. hmdb.ca The accumulation of organic acids like this compound leads to metabolic acidosis, with initial symptoms in infants including poor feeding, vomiting, lethargy, and weak muscle tone. hmdb.ca If left untreated, this can progress to severe complications and even death. hmdb.canih.gov

Underlying Enzymatic Deficiencies (e.g., Branched-Chain Alpha-Keto Acid Dehydrogenase Complex)

Indications in Pyruvate Dehydrogenase Deficiency

Elevated levels of this compound can also be an indicator of Pyruvate Dehydrogenase Deficiency. rupahealth.comhealthmatters.io This is because the E3 subunit, also known as dihydrolipoamide dehydrogenase (DLD), is a shared component of both the BCKAD complex and the pyruvate dehydrogenase complex. wikipedia.orgnih.gov Therefore, a deficiency in the E3 subunit can affect the function of both enzyme complexes, leading to the accumulation of metabolites from both BCAA and pyruvate metabolism. wikipedia.orgnih.gov

Relevance in Lactic Acidosis and Ketoacidosis

Moderate increases in this compound may be observed in conditions such as lactic acidosis and episodic ketosis. rupahealth.comhealthmatters.io Lactic acidosis, a form of metabolic acidosis, is characterized by the buildup of lactate in the body and can be caused by various conditions, including those that impair mitochondrial function. pennmedicine.orgacutecaretesting.orgclevelandclinic.org Since the catabolism of BCAAs is a mitochondrial process, any disruption can lead to the accumulation of intermediates like this compound. Ketoacidosis, often seen in uncontrolled diabetes, is another metabolic state where the body produces high levels of ketone bodies, and it can be associated with elevated levels of BCAA metabolites. healthmatters.ionih.gov

Potential as a Diagnostic Marker in Other Conditions

Beyond the well-established role in MSUD and its association with pyruvate dehydrogenase deficiency, this compound is being investigated as a potential biomarker in other conditions. Research has found associations between this compound and colorectal cancer, as well as conditions related to dental health like prosthesis/missing teeth and attachment loss. lmdb.ca Furthermore, alterations in branched-chain amino acid metabolism have been linked to neurodegenerative movement disorders, suggesting a potential, though not yet established, association between this compound and conditions like Parkinson's disease. medrxiv.org There is also interest in the potential of lipid biomarkers, including metabolites like this compound, for diagnosing psychiatric disorders. nih.gov

Data Tables

Table 1: Metabolic Disorders Associated with Elevated this compound

| Disorder | Primary Enzymatic Defect | Key Accumulated Metabolites |

| Maple Syrup Urine Disease (MSUD) | Branched-chain alpha-keto acid dehydrogenase (BCKAD) complex wikipedia.org | Leucine, isoleucine, valine, this compound, α-ketoisocaproic acid, α-ketoisovaleric acid hmdb.ca |

| Pyruvate Dehydrogenase Deficiency (E3 subunit) | Dihydrolipoamide dehydrogenase (DLD) nih.gov | Pyruvate, lactate, this compound, other BCAA metabolites rupahealth.comnih.gov |

| Lactic Acidosis | Various (e.g., impaired mitochondrial function) acutecaretesting.org | Lactate, moderately elevated this compound rupahealth.comhealthmatters.io |

| Ketoacidosis | Insulin deficiency leading to increased ketogenesis nih.gov | Ketone bodies, moderately elevated this compound healthmatters.io |

Association with Parkinson's Disease

Recent metabolomic studies have identified this compound as a compound of interest in the context of Parkinson's disease (PD). While the precise role of this branched-chain fatty acid in the pathophysiology of PD is still under investigation, its altered levels in biological samples from PD patients suggest a potential link to the disease process.

Metabolomic analyses of cerebrospinal fluid have revealed that 4-methylvaleric acid, a related compound, is among the metabolites that can help distinguish patients with PD from healthy controls. nih.gov Furthermore, research into the gut-brain axis has highlighted the potential involvement of microbial metabolites in neurodegenerative diseases. cd-genomics.comacs.org Studies have shown that short-chain fatty acids (SCFAs), including valeric acid, can be modulated by dietary interventions and may offer neuroprotective effects. researchgate.net For instance, a fasting-mimicking diet in a mouse model of PD led to increased levels of valeric acid and was associated with neuroprotection. researchgate.net

One area of investigation is the potential link between this compound, its precursors, and mitochondrial function, which is known to be impaired in Parkinson's disease. acs.org The catabolism of branched-chain amino acids, from which this compound is derived, involves mitochondrial enzymes. nih.gov Dysregulation in these pathways could potentially contribute to the cellular stress observed in PD.

It is important to note that while these findings are promising, the direct causal relationship between this compound and Parkinson's disease has not been established. Further research is needed to elucidate the specific mechanisms through which this compound may influence the onset or progression of the disease.

Involvement in Microbial Ecology and Gut Health

This compound, as a branched-chain fatty acid, plays a role in the complex ecosystem of the gut microbiome. Its presence and concentration are influenced by the composition of gut bacteria and their metabolic activities, particularly the fermentation of amino acids.

This compound can be utilized by certain bacteria as a carbon source. For example, Pseudomonas citronellolis is capable of using this compound for its growth. medchemexpress.commedchemexpress.com The metabolism of such branched-chain fatty acids is a key aspect of the survival and proliferation of specific microbial species within the gut.

In the context of fermented foods, the presence of certain microorganisms can influence the levels of this compound. A study on a fermented meat product found a positive correlation between the abundance of Staphylococcus and the concentration of dL-3-methylvaleric acid. frontiersin.org This suggests that Staphylococcus may contribute to the production of this compound during the fermentation process. frontiersin.org

Conversely, related hydroxy acids derived from branched-chain amino acids have been shown to modulate bacterial growth. For instance, 2-hydroxyisovaleric acid (HIVA) and 2-hydroxyisocaproic acid (HICA), derived from valine and leucine respectively, can stimulate the growth of probiotic bacteria like Lactobacillus plantarum while inhibiting the growth of certain pathogens. nih.gov While not this compound itself, this highlights the broader impact of branched-chain fatty acid derivatives on the microbial balance in the gut.

Short-chain fatty acids (SCFAs) are key products of gut microbial fermentation and are crucial for gut health. acs.org Fecal SCFA profiles, which can include this compound, are increasingly used as biomarkers in gut microbiome research. acs.orgresearchgate.net These profiles provide a snapshot of the metabolic output of the gut microbiota and can be correlated with various health and disease states. acs.org

Studies in infants have shown that the concentrations of various SCFAs, including valeric acid and its isomers, change over the first year of life. mdpi.comnih.gov For example, one study noted that the average content of valeric acid tended to increase with age in infants. mdpi.com Furthermore, correlations have been observed between the levels of certain SCFAs and gastrointestinal symptoms. mdpi.com In one instance, 3,4-methylvaleric acid was correlated with the presence of mucus in the stool of 3-month-old infants, and at 12 months, a negative correlation was seen. mdpi.com

The analysis of SCFA profiles, including branched-chain fatty acids like this compound, is a valuable tool for understanding the intricate interplay between diet, the gut microbiota, and host health. cmbio.io

Influence on Bacterial Growth

Physiological Roles and Interactions

Beyond its role in microbial ecology, this compound and its derivatives can interact with host systems, influencing physiological processes.

This compound is an intermediate in the catabolism of the essential branched-chain amino acid isoleucine. nih.govpharmacompass.com This metabolic pathway involves several enzymes. The initial step is a transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which converts isoleucine to its corresponding α-keto acid, α-keto-β-methylvaleric acid. nih.gov This α-keto acid is then a substrate for the branched-chain alpha-keto acid dehydrogenase (BCKDH) enzyme complex, a crucial enzyme in this metabolic pathway. rupahealth.comrupahealth.com

Derivatives of this compound have also been investigated for their interactions with other proteins. For instance, in the synthesis of the neurological drug imagabalin, this compound is a starting material, and intermediates like 3-methylvaleryl chloride and 3-methylvaleric anhydride are formed. medchemexpress.com This demonstrates how the core structure of this compound can be chemically modified to create compounds that interact with specific biological targets, such as GABA receptors in the case of imagabalin's analogues. medchemexpress.com

Furthermore, in some bacteria, iron can be acquired through complexes with 2-oxoacids, including 2-oxo-3-methylvaleric acid. pjmonline.org This suggests a role for this derivative in bacterial nutrient uptake. pjmonline.org

The metabolic pathways involving this compound can be linked to oxidative stress. For example, 2-hydroxybutyric acid, a marker of oxidative stress, can be produced as a byproduct of pathways related to branched-chain amino acid metabolism. rupahealth.comrupahealth.comnih.gov

In a study on autism, a significant increase in valeric acid was observed in the plasma of autistic patients. nih.gov The authors speculated that this could be related to an increase in its α-keto derivative, α-keto-β-methylvaleric acid (KMV), which has been reported to have antioxidant properties, specifically in neutralizing hydrogen peroxide. nih.gov This suggests a potential protective role for this derivative against oxidative stress. nih.gov

The broader context of SCFA metabolism and its influence on oxidative stress is an active area of research. The balance of different fatty acids and their metabolites can impact cellular redox status and inflammatory responses.

Interaction with Proteins and Enzymes in Biological Systems

Therapeutic and Biotechnological Research Applications of this compound Derivatives

Derivatives of this compound are subjects of significant scientific inquiry due to their versatile chemical nature, which allows for their application in both therapeutic and biotechnological fields. These compounds serve as important building blocks and precursors in the synthesis of a wide range of molecules, from pharmaceuticals to advanced biomaterials.

This compound and its derivatives provide a structural foundation for pharmaceutical research and development. zhishangchem.com They are utilized as building blocks in organic synthesis for creating more complex molecules with potential therapeutic properties. Research has explored the synthesis of various derivatives with the aim of discovering new drugs for a range of conditions.

One area of investigation involves the development of hypolipidemic agents. A series of 5-aryl-3-methylvaleric acid derivatives were synthesized and evaluated for their ability to lower lipid levels. lookchem.comnih.gov These studies found that several of these derivatives were more potent hypolipidemic agents than the previously studied 5-(4-biphenylyl)-3-methylvaleric acid. nih.gov The most active compound identified in this series was 5-(4-phenylsulfonylphenyl)-3-methylvaleric acid, which demonstrated a significant reduction in both serum cholesterol and triglyceride levels in animal models. lookchem.comnih.gov

The core structure of this compound is also integral to the synthesis of central nervous system (CNS) active compounds. For instance, it serves as a starting material for creating analogues of valproic acid (VPA), a well-known anticonvulsant. google.comfinnelllab.com Specifically, amide derivatives of VPA analogues have been synthesized from this compound and have shown potent anticonvulsant and antiallodynic (pain-relieving) properties. google.com The process involves converting this compound into its corresponding enolate, followed by alkylation and subsequent conversion to an amide derivative. google.comfinnelllab.com This strategic use of this compound highlights its importance in the rational design and discovery of novel therapeutic agents. nih.gov

Derivatives of this compound have demonstrated notable anti-hyperalgesic (reducing sensitivity to pain) and anticonvulsant activities. medchemexpress.commedchemexpress.commedchemexpress.com Research has focused on modifying the basic structure of valproic acid, using this compound as a key synthetic precursor, to create novel compounds with enhanced therapeutic profiles for epilepsy and neuropathic pain. google.com

Studies on amide and urea derivatives of valproic acid analogues, synthesized using this compound, have shown them to be significantly more potent than valproic acid itself. google.com For example, constitutional isomers of valpromide (the amide of valproic acid), such as valnoctamide, have been shown to be up to 10 times more potent as anticonvulsants and 4 times more potent in models of neuropathic pain compared to VPA. google.com

One specific derivative, sec-butylisopropylacetamide (SID), was synthesized from this compound. finnelllab.com In comparative studies, SID exhibited a broad spectrum of anticonvulsant activity in various rodent models, proving to be a potent compound. finnelllab.com The table below summarizes the anticonvulsant activity of several VPA isomers and derivatives, highlighting their efficacy in established preclinical models.

Table 1: Anticonvulsant Activity of Valproic Acid (VPA) Derivatives and Isomers

| Compound | Anticonvulsant Model | Efficacy | Reference |

|---|---|---|---|

| Valpromide (VPD) | Neuropathic pain & anticonvulsant models | 4-10 times more potent than VPA | google.com |

| Valnoctamide (VCD) | Neuropathic pain & anticonvulsant models | 4-10 times more potent than VPA | google.com |

| Diisopropylacetamide (DID) | Neuropathic pain & anticonvulsant models | 4-10 times more potent than VPA | google.com |

| Propylisopropylacetamide (PID) | Neuropathic pain & anticonvulsant models | 4-10 times more potent than VPA | google.com |

| sec-Butylisopropylacetamide (SID) | Various rodent anticonvulsant models | Broad spectrum of activity | finnelllab.com |

This table is for informational purposes and is based on preclinical research findings.

These findings underscore the therapeutic potential of this compound derivatives in treating neurological disorders characterized by seizures and chronic pain. google.com

Beyond pharmaceuticals, this compound and its derivatives are valuable in materials science, where they can be used for the preparation of polymer material monomers. zhishangchem.com Aliphatic polyesters, a class of biodegradable polymers, are synthesized from hydroxy acid monomers. mdpi.com While much of the focus has been on monomers like lactide and glycolide, research has expanded to include other hydroxy acids to create polyesters with novel properties. mdpi.com

Linear homopolyesters and copolyesters have been synthesized from various α-hydroxy acids, including (S)-2-hydroxy-3-methylpentanoic acid, a derivative of this compound. mdpi.com These materials are of interest for their potential biocompatibility and degradability, making them suitable for biomedical applications. The synthesis is often achieved through direct condensation of the hydroxy acid monomers in bulk. mdpi.com The inclusion of branched monomers like the derivatives of this compound can influence the physical properties of the resulting polymer, such as its crystallinity, degradation rate, and mechanical strength.

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. fkit.hr These bioplastics are considered sustainable alternatives to conventional petroleum-based plastics. researchgate.net The properties of PHAs can be tailored by altering their monomeric composition. fkit.hr

Research has demonstrated that methylvaleric acid isomers serve as effective precursors for the biosynthesis of novel PHA copolymers. actanaturae.ru Specifically, when microorganisms are fed a carbon source like fructose or palm kernel oil along with 4-methylvaleric acid (an isomer of this compound), they can produce copolymers containing 3-hydroxy-4-methylvalerate (3H4MV) units. fkit.hrresearchgate.net

One such copolymer is poly(3-hydroxybutyrate-co-3-hydroxy-4-methylvalerate) (P(3HB-co-3H4MV)). actanaturae.ruresearchgate.net The incorporation of 3H4MV monomers into the polymer chain significantly alters its properties. researchgate.netactanaturae.ru For instance, even a small molar fraction of 3H4MV can lead to lower crystallinity, a reduced melting temperature, and improved flexibility compared to the homopolymer poly(3-hydroxybutyrate) (PHB). actanaturae.ruresearchgate.net

Different bacterial strains, both wild-type and genetically modified, have been utilized for the production of these copolymers. fkit.hractanaturae.ru The table below presents examples of microorganisms and the resulting PHA copolymers produced using methylvaleric acid precursors.

Table 2: Production of PHAs Using Methylvaleric Acid Precursors

| Microorganism | Precursor | Resulting Copolymer | Key Findings | Reference(s) |

|---|---|---|---|---|

| Cupriavidus necator (recombinant) | 4-methylvaleric acid | P(3HB-co-3H4MV) | 3H4MV fraction up to 47 mol%; decreased crystallinity and melting point. | fkit.hr |

| Chromobacterium sp. USM2 (recombinant C. necator) | 4-methylvaleric acid | scl-mcl-PHA (containing 3HB, 3HV, 3HHx, and 3H4MV) | Resulting polymer showed excellent rubber-like properties and higher thermal stability. | fkit.hr |

| Azotobacter chroococcum 7B | 4-methylvaleric acid | P(3HB-co-3H4MV) | 0.6 mol% 3H4MV incorporation significantly altered physicochemical properties compared to PHB. | actanaturae.runih.gov |

This table summarizes findings from biotechnological research on PHA production.

This research highlights the biotechnological utility of this compound isomers in creating novel biopolymers with tailored properties suitable for a wide range of applications. fkit.hrresearchgate.net

Analytical Methodologies and Research Techniques

Spectroscopic and Chromatographic Techniques for Analysis

Spectroscopic and chromatographic methods are the cornerstone for the analysis of 3-Methylvaleric acid. These techniques are often used in tandem to achieve separation from complex matrices and unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. oup.comoup.com Due to the polarity and relatively low volatility of short-chain fatty acids (SCFAs), derivatization is often required to enhance sensitivity, improve peak shape, and increase volatility for GC analysis. oup.comnih.gov

Common derivatization approaches include:

Methyl Esterification : Treatment with methanolic hydrochloric acid converts the carboxylic acid to its more volatile methyl ester. oup.comoup.com This method has been successfully applied to determine the total organic acid content, including this compound, in tobacco, tea, and coffee. oup.com

Silylation : Reagents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) are used to create silyl derivatives. nih.gov An optimized method using MTBSTFA derivatization after extraction under basic conditions (to reduce volatility of the free acid) has been shown to provide excellent sensitivity and linearity for quantifying 14 different SCFAs, including this compound, in human serum and feces. nih.gov

Acylation : Benzyl chloroformate (BCF) has been used as a derivatizing agent, offering high sensitivity and efficiency for SCFA analysis in biological samples like mice feces. bevital.no

In some applications, direct analysis of aqueous SCFAs without derivatization is possible, though it may be less sensitive and require specific column chemistries, such as a wax-type capillary column (e.g., SH-WAX), to achieve adequate separation. shimadzu.com GC-MS methods, often operating in selected ion monitoring (SIM) mode, provide high specificity and low detection limits, ranging from the nanogram to microgram per gram level depending on the matrix and sample preparation method. oup.combevital.no

Table 1: Selected GC-MS Methods for this compound Analysis

| Technique | Derivatization Reagent | Sample Matrix | Key Findings | Reference |

|---|---|---|---|---|

| Headspace SPME-GC-MS | Methanolic Hydrochloric Acid | Tobacco | Provided rapid qualitative identification and quantitative results comparable to traditional extraction methods, with detection limits as low as 22 ng/g for some acids. oup.com | oup.com |

| Purge and Trap GC-MS | Methanolic Hydrochloric Acid | Tobacco, Coffee, Tea | Quantified several volatile organic acids, demonstrating differences between product types. This compound was noted as a potential indicator of oriental tobacco. oup.com | oup.com |

| GC-MS | N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) | Human Serum, Feces | A rapid and sensitive method with improved sample preparation that reduces the volatility of SCFAs during extraction. nih.gov | nih.gov |

| GC-MS | Benzyl Chloroformate (BCF) | Mice Feces | A sensitive method with low limits of detection (0.1 to 5 pg) and good recovery (80.87% to 119.03%). bevital.no | bevital.no |

| GC-MS | Trimethylsilyl (TMS) derivatives | Urine | A method capable of analyzing over 200 organic acids in a single run for diagnosing metabolic disorders. jasem.com.tr | jasem.com.tr |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a robust platform for quantifying SCFAs, including this compound, in complex biological fluids. nih.govtandfonline.com This technique is often preferred for its applicability to a wide range of metabolites without the need for high volatility. However, derivatization is still commonly employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency for mass spectrometric detection. nih.govtandfonline.comnih.gov

A widely used derivatization agent for LC-MS analysis of carboxylic acids is 3-nitrophenylhydrazine (3-NPH), used in combination with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov This pre-column derivatization allows for sensitive analysis in positive electrospray ionization mode. nih.govtandfonline.com Robust, multi-matrix LC-MS/MS methods have been developed and validated for the quantification of endogenous SCFAs in human plasma and urine, demonstrating good accuracy, precision, and linearity. nih.govtandfonline.com These methods are valuable for biomarker studies, such as comparing SCFA levels in patients with inflammatory bowel disease to healthy subjects. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. 1H NMR and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. chemicalbook.comchemicalbook.comtcichemicals.com The 1H NMR spectrum of this compound shows characteristic signals corresponding to the different proton groups (e.g., methyl, methylene, methine), and their splitting patterns and chemical shifts confirm the compound's structure. chemicalbook.com While not typically used for primary quantification in complex mixtures due to lower sensitivity compared to MS-based methods, NMR is invaluable for verifying the identity and purity of chemical standards. medchemexpress.com

Table 2: 1H NMR Spectral Data for DL-3-Methylvaleric Acid

| Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|

| -COOH | 11.91 | chemicalbook.com |

| -CH2-COOH | 2.359 / 2.150 | chemicalbook.com |

| -CH(CH3)- | 1.900 | chemicalbook.com |

| -CH2-CH3 | 1.400 / 1.260 | chemicalbook.com |

| -CH(CH3)- | 0.969 | chemicalbook.com |

| -CH2-CH3 | 0.907 | chemicalbook.com |

Data recorded at 400 MHz in CDCl3.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation and Derivatization for Biological Matrices

Effective sample preparation is a critical step for the accurate analysis of this compound in biological matrices such as plasma, urine, feces, and tissue. nih.govcreative-proteomics.com The complexity of these matrices and the chemical properties of SCFAs necessitate procedures to extract the analyte, remove interferences, and often, chemically modify it for analysis. nih.gov

Extraction is commonly performed using a liquid-liquid extraction (LLE) or protein precipitation. nih.govoup.com For instance, plasma samples can be deproteinized with acidified methanol to simultaneously extract organic acids. oup.com For fecal samples, homogenization followed by extraction with an organic solvent like diethyl ether under acidic conditions is a common approach. creative-proteomics.com

Derivatization is a key strategy employed to overcome the analytical challenges associated with SCFAs. oup.comnih.gov The primary goals are to:

Increase Volatility for GC analysis.

Improve Chromatographic Properties , such as retention on reversed-phase LC columns.

Enhance Ionization Efficiency for mass spectrometry, thereby increasing sensitivity.

A variety of derivatization reagents are used depending on the analytical platform (GC-MS or LC-MS) and the specific requirements of the assay. oup.comnih.govbevital.nonih.gov The choice of reagent and reaction conditions must be carefully optimized to ensure high derivatization efficiency and stability of the resulting products. bevital.nonih.gov

Isotopic Labeling in Metabolic Flux Analysis

Isotopic labeling is a sophisticated technique used in metabolic flux analysis (MFA) to trace the flow of atoms through metabolic pathways. frontiersin.orgnih.gov In this approach, cells or organisms are supplied with a substrate (e.g., glucose, an amino acid) enriched with a stable isotope, such as Carbon-13 (¹³C). researchgate.netcreative-proteomics.com The isotope label is incorporated into downstream metabolites, and the resulting labeling patterns (mass isotopomer distributions) are measured by MS or NMR. frontiersin.org

These patterns are determined by the rates (fluxes) of the intracellular reactions. nih.gov By analyzing the distribution of ¹³C in metabolites, researchers can quantify the relative contributions of different pathways to the production of a specific compound. nih.govcreative-proteomics.com

While direct MFA studies focusing on the synthesis of this compound are not extensively detailed, the principles are widely applied to related branched-chain amino acid and fatty acid metabolic pathways. For example, comprehensive ¹³C-labeling has been used to trace the metabolic by-products of amino acid catabolism in Chinese Hamster Ovary (CHO) cell cultures. researchgate.netpnas.org In one such study, researchers identified several labeled by-products derived from isoleucine, including 2-hydroxy-3-methylvaleric acid, a closely related metabolite. researchgate.netpnas.org This demonstrates the power of stable isotope tracing to elucidate the metabolic origins of compounds like this compound and its derivatives. pnas.org

Advanced Metabolomic Profiling and Data Analysis

Metabolomics involves the large-scale study of small molecules, or metabolites, within a biological system, providing a functional snapshot of its physiological state. cmbio.io this compound is often included as one of many analytes in targeted and untargeted metabolomic profiling studies. uab.edumetabolomicscentre.ca These studies utilize high-throughput analytical platforms, primarily GC-MS and LC-MS, to generate comprehensive metabolic profiles from biological samples. uab.edumetabolomicscentre.ca

For example, organic acid metabolomic profiles, including the level of this compound, have been used to characterize and differentiate various mouse models of obesity. uab.edu By generating profiles for different groups (e.g., ob/ob, Mc3r knockout, Mc4r knockout mice), researchers can identify metabolic signatures associated with specific genetic obesity types. uab.edu Similarly, this compound is part of targeted metabolomics panels used to study the human exposome—the totality of environmental exposures—and its impact on health. metabolomicscentre.ca

The data generated from these analyses are complex and require advanced bioinformatics and statistical tools for interpretation. This includes multivariate statistical analysis, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), to identify patterns and biomarkers that differentiate biological groups.

Principal Component Analysis (PCA) in Metabolomics

Principal Component Analysis (PCA) is a powerful statistical tool utilized in metabolomics to distill complex, multidimensional datasets into a more manageable and interpretable form. This is achieved by transforming the data to highlight the principal sources of variation. In studies involving this compound, PCA has been instrumental in differentiating between distinct metabolic profiles.

For instance, in a metabolomic study of prostate cancer, PCA was employed to analyze the metabolic differences between normal prostate epithelial cells and various prostate cancer cell lines. amegroups.org The analysis revealed significant metabolic distinctions, with this compound being one of over 37 differentially expressed metabolites identified. amegroups.org Specifically, PCA helped to establish two main principal components that accounted for a significant portion of the metabolic variance, underscoring the metabolic shifts that occur in cancer cells. amegroups.org

Similarly, in the analysis of short-chain fatty acids in tobacco leaves, PCA based on the first two principal components clearly distinguished the profiles of different cultivars, with this compound contributing to these differences. nih.gov The ability of PCA to reduce the dimensionality of the data while retaining the most critical information makes it an essential first step in the analysis of complex metabolomic datasets where numerous compounds, including this compound, are measured simultaneously. helsinki.firesearchgate.net

Venn Analysis for Biomarker Identification

Venn analysis is a valuable method for comparing and contrasting metabolite datasets from different experimental conditions or sample types to identify unique and shared biomarkers. This approach has been used to pinpoint metabolites that are consistently altered across different statistical tests or biological fluids, thereby increasing confidence in their potential as biomarkers.

In a study investigating potential biomarkers for Parkinson's disease, Venn analysis was used to combine the results from multiple statistical methods (volcano analysis, PLS-DA, and random forest analysis). medrxiv.org This approach identified a set of robustly significant metabolites in both exhaled breath and blood plasma. While 2-hydroxy-3-methylvaleric acid (a derivative of this compound) was not among the most significant metabolites in blood plasma, it was found among the shared metabolites between the two sample types, suggesting its potential relevance. medrxiv.org

In another study on necrotic enteritis in broiler chickens, a Venn diagram illustrated the distribution of significant metabolites across serum, rectal, and jejunal samples. This analysis identified 19 common metabolites that could serve as universal biomarkers for the disease. frontiersin.org This demonstrates the power of Venn analysis in filtering large datasets to isolate the most promising biomarker candidates that are consistently present across different biological compartments.

Human Metabolome Database (HMDB) Integration

The Human Metabolome Database (HMDB) is a comprehensive, publicly available electronic database containing detailed information about small molecule metabolites found in the human body. core.ac.uk It serves as a crucial resource for researchers by providing a wealth of information on individual metabolites, including this compound.

The HMDB contains chemical, clinical, and biochemical data for thousands of metabolites. For this compound, the database provides details such as its chemical structure, physical properties, and known biological roles. nih.govhmdb.ca It also catalogues its presence in various biofluids and tissues and links to relevant scientific literature. hmdb.ca

Integration with the HMDB is a standard practice in metabolomics studies. For example, the Urine Metabolome Database is integrated with the HMDB, allowing for extensive searching and browsing of urinary metabolites. urinemetabolome.ca This integration enables researchers to cross-reference their experimental findings with the vast repository of information in the HMDB, aiding in the identification and interpretation of metabolites like this compound. researchgate.net The database also supports various search functionalities, including text, sequence, and chemical structure searches, making it an indispensable tool for metabolomics research. urinemetabolome.ca

Applications in Volatile Organic Compound (VOC) Profiling

Volatile Organic Compound (VOC) profiling is a non-invasive analytical technique used to identify and quantify volatile compounds in various samples, including breath, urine, and food. iltusa.com this compound, being a volatile compound, is often detected in these profiles and can serve as a biomarker for different conditions or as an indicator of food quality. iltusa.commdpi.com

The analysis of VOCs typically involves techniques like headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). mdpi.comresearchgate.net This methodology has been applied in diverse fields:

Medical Diagnostics: VOCs in exhaled breath can be indicative of diseases such as cancer or metabolic disorders. iltusa.com For example, in propionic acidemia, a disorder of branched-chain amino acid metabolism, VOC analysis of breath is a promising non-invasive diagnostic tool. owlstonemedical.com

Food Science: The VOC profile of food products is a key determinant of their flavor and aroma. mdpi.com In a study on lamb meat, the concentration of 3-methylpentanoic acid (an isomer of this compound) was found to be influenced by the animals' diet. researchgate.net Similarly, in the context of plant-based food fermentation, 3-methyl butanoic acid (an isomer) was identified as a key flavor compound. mdpi.com

Environmental Monitoring: VOC analysis is also used to monitor air quality and identify sources of pollution. iltusa.com

The ability to detect and quantify this compound and other VOCs provides valuable information across a range of scientific and industrial applications.

In Vitro and In Vivo Research Models

To understand the biological significance of this compound, researchers utilize various in vitro and in vivo models. These models allow for the controlled investigation of its metabolic pathways and effects on cellular and organismal physiology.

Cell Culture Studies (e.g., Breast Cancer Cells)

In vitro cell culture studies provide a simplified and controlled environment to investigate the molecular mechanisms underlying the effects of specific compounds. Breast cancer cell lines, such as MCF-7 and MDA-MB-231, have been used extensively in cancer research to model different aspects of the disease. mdpi.commdpi.com

In a study on adriamycin-induced senescence in breast cancer cells, the metabolic profiles of MCF-7 and MDA-MB-231 cells were analyzed over time. nih.gov In both cell lines, 2-keto-3-methylvaleric acid, an intermediate in branched-chain amino acid metabolism, was found to be elevated after treatment with adriamycin. nih.govresearchgate.net This finding suggests a potential role for this metabolic pathway in the cellular response to chemotherapy-induced senescence. Such studies are crucial for elucidating the metabolic adaptations of cancer cells and identifying potential therapeutic targets. nih.gov

Animal Models (e.g., Guinea Pig Kidney Slices)

In vivo animal models are indispensable for studying complex physiological and pathological processes in a whole-organism context. The guinea pig has been a valuable model in various fields of research, including asthma and auditory neuroscience, due to its physiological similarities to humans in certain aspects. nih.govnih.gov

Historically, isolated tissues from animal models, such as guinea pig kidney slices, have been used to study transport mechanisms and metabolic pathways. qucosa.de While specific studies focusing solely on this compound in guinea pig kidney slices are not prominent in recent literature, the use of this model for studying the transport of organic acids provides a precedent for its potential application in investigating the renal handling of this compound and related compounds. karger.com More recent studies have utilized guinea pigs to model metabolic diseases, such as metabolic dysfunction-associated steatohepatitis, further highlighting their relevance in metabolic research. mdpi.com

Fecal Bioreactor Fermentations for Gut Microbiota Studies

Fecal bioreactor fermentations are invaluable in vitro tools that simulate the conditions of the human gastrointestinal tract, allowing for controlled studies of the gut microbiome's metabolic activities. acs.org These models offer a significant advantage over human intervention studies, where confounding factors such as diet, lifestyle, and environment can obscure results. acs.org By creating a stable, anaerobic environment, bioreactors enable researchers to investigate the effects of specific substrates, like prebiotics or dietary fibers, on the composition and metabolic output of the gut microbiota, including the production of short-chain fatty acids (SCFAs) like this compound. acs.orgnih.gov

The process typically begins with the preparation of a fecal inoculum. Fresh or frozen human fecal samples are homogenized and diluted, often in a buffer solution containing glycerol, to create a slurry. acs.orgnih.gov This slurry is then centrifuged at a low speed to remove large, non-microbial solids. acs.org An aliquot of the resulting supernatant, rich in microorganisms, is introduced into a sterile fermentation medium within the bioreactor. nih.gov

The composition of the culture medium is critical for mimicking the colonic environment and supporting microbial growth. A common medium is based on the work of Walker et al., with modifications, and includes components like peptone water, yeast extract, salts (e.g., NaCl, K2HPO4, KH2PO4, MgSO4·7H2O, CaCl2·2H2O), mucin, and bile salts (sodium cholate and sodium chenodeoxycholate). nih.govfrontiersin.org The system is maintained under strict anaerobic conditions, often in an anaerobic chamber with an atmosphere of gases like hydrogen, carbon dioxide, and nitrogen, and kept at a constant temperature of 37°C. acs.orgnih.gov

Fermentations are carried out for a set period, typically ranging from 24 to 72 hours, during which samples can be collected at various time points. acs.orgnih.gov These samples are then processed for analysis. For SCFA analysis, the culture supernatant is collected after centrifugation to remove bacterial cells and any remaining solid particles. nih.gov

The quantification of this compound and other SCFAs from bioreactor samples involves sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. creative-proteomics.comnih.gov Sample preparation for these methods often involves acidification of the supernatant, followed by liquid-liquid extraction with a solvent like diethyl ether. nih.gov To improve sensitivity and stability, especially for LC-MS, a derivatization step is often employed. acs.org For instance, a rapid UHPLC-QqQ-MS platform has been developed using 2-picolylamine (2-PA) derivatization for the sensitive quantification of SCFAs. nih.gov In some GC-MS methods, this compound itself is used as an internal standard to ensure the accuracy of quantification for other SCFAs. researchgate.net

Detailed Research Findings

Research utilizing fecal bioreactors has demonstrated significant inter-individual variability in the metabolic profiles produced by the gut microbiota. acs.org In one study, batch fecal fermentations were conducted in triplicate using stool from five healthy adult subjects. After three days of fermentation, the concentrations of major SCFAs and branched-chain fatty acids (BCFAs) were measured. The results highlighted that the production of specific fatty acids, such as propionic acid and butyric acid, varied considerably among individuals, suggesting differences in the predominance of certain microbial metabolic pathways. nih.gov While specific quantitative data for this compound from this particular study's main figures were not detailed, the analytical platform used was capable of quantifying it. acs.org

Another study investigating the effect of yeast cell wall compounds in an in vitro fermentation model using cat fecal inoculum found that different fermentation products were influenced by the treatment. mdpi.com The analysis noted that isovaleric acid and methylvaleric acid were more influenced by the control treatment compared to the yeast compound supplementation, indicating that specific substrates can modulate the production of these branched-chain fatty acids. mdpi.com

The data below from a human fecal bioreactor study illustrates the typical variation in SCFA production observed between individuals.

| Metabolite | Subject 1 (mM) | Subject 2 (mM) | Subject 3 (mM) | Subject 4 (mM) | Subject 5 (mM) |

|---|---|---|---|---|---|

| Acetic Acid | ~45 | ~60 | ~48 | ~75 | ~40 |

| Propionic Acid | ~20 | ~15 | ~22 | ~12 | ~21 |

| Butyric Acid | ~25 | ~8 | ~28 | ~5 | ~26 |

| Isobutyric Acid | ~1.5 | ~1.0 | ~1.8 | ~0.8 | ~1.7 |

| Isovaleric Acid | ~2.0 | ~1.2 | ~2.5 | ~1.0 | ~2.3 |

| Valeric Acid | ~1.8 | ~0.5 | ~2.0 | ~0.4 | ~1.9 |

Future Directions and Emerging Research Areas

Elucidation of Uncharted Metabolic Pathways

While the catabolic pathway of the branched-chain amino acid L-isoleucine is a well-known source of 3-methylvaleric acid, its complete metabolic network is not fully mapped. A significant frontier in this area is understanding the contribution of the gut microbiota to the body's pool of this and other short-chain fatty acids (SCFAs). metabolon.commdpi.com The gut microbiome produces SCFAs through the anaerobic fermentation of dietary components. metabolon.comnih.gov Metabolomic studies have begun to reveal correlations between the abundance of specific gut bacteria and the concentration of this compound derivatives.

For instance, research has shown a positive correlation between the fecal levels of 2-hydroxy-3-methylvaleric acid and the presence of bacteria from the Oscillospira and Flavobacterium genera. nih.gov This suggests that these microbes may be directly involved in the production or transformation of isoleucine metabolites. The metabolic pathways within these bacteria that lead to such compounds are largely uncharted. Future research utilizing metagenomics, metatranscriptomics, and metabolomics will be crucial to identify the specific enzymes and metabolic routes that gut microbes use to synthesize and modify this compound. nih.govnih.gov Unraveling these microbial pathways could provide insights into host-microbiota interactions and their impact on human health and disease. metabolon.comarvojournals.org

Investigation of Stereoisomer-Specific Biological Activities

This compound possesses a chiral center at its third carbon, meaning it can exist as two distinct stereoisomers: (S)-3-methylvaleric acid and (R)-3-methylvaleric acid. It is increasingly recognized that stereochemistry can dictate the biological activity of a molecule. However, much of the current research does not differentiate between these isomers, often studying the compound as a racemic mixture.

Emerging evidence from related compounds underscores the importance of this distinction. For example, the (S)- and (R)-enantiomers of 3-methyl-pentanoic acid exhibit different functional properties, with the (S)-form contributing to flavor profiles and the (R)-form being explored for other applications. Similarly, the metabolic derivative 2-hydroxy-3-methylvaleric acid (HMVA) has four possible stereoisomers (2S,3S; 2R,3R; 2S,3R; and 2R,3S), which may have unique biological effects. healthmatters.io

A key area for future investigation is the stereoselective synthesis of the (R) and (S) isomers of this compound to allow for the study of their individual biological effects. This is particularly relevant in the context of Maple Syrup Urine Disease (MSUD), where the accumulation of 3S-KMV, derived from L-isoleucine, can lead to the formation of 3R-KMV through racemization, which is then reaminated to form L-alloisoleucine, a key diagnostic marker for the disease. mdpi.com Understanding how each stereoisomer interacts with enzymes, receptors, and transporters will be critical to fully comprehend their physiological and pathological roles. Research has already noted that derivatives of this compound may have anticonvulsant and anti-hyperalgesic activities, and it is plausible these effects are stereospecific. medchemexpress.com

Advanced Biomarker Discovery and Validation

The identification of this compound and its precursors as potential biomarkers for various conditions has paved the way for advanced clinical diagnostics. rupahealth.com Future research will focus on the rigorous validation of these biomarkers using sophisticated analytical and statistical methods. mdpi.commdpi.com High-throughput metabolomics platforms, particularly those coupling liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS), are central to this effort. nih.govfrontiersin.org These technologies allow for the precise and sensitive quantification of SCFAs like this compound in complex biological samples such as plasma, urine, and feces. mdpi.commdpi.com

The process of biomarker validation involves several key stages: